![molecular formula C59H97NO14Si B13436120 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin](/img/structure/B13436120.png)
40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin is a synthetic derivative of rapamycin, a macrolide compound known for its potent immunosuppressive and antiproliferative properties. This compound is often used as an intermediate in the synthesis of everolimus, a drug used in cancer therapy and organ transplantation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin involves the reaction of rapamycin with ethylene oxide and trifluoromethanesulfonic acid tert-butyldimethylsilyl ester . The reaction typically requires an organic solvent such as chloroform or methanol and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced organic synthesis equipment and techniques to ensure consistency and quality. The final product is purified using methods such as crystallization or chromatography .
化学反应分析
Types of Reactions: 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Utilized in the development of drugs for cancer therapy and immunosuppression.
Industry: Employed in the production of pharmaceuticals and other bioactive compounds
作用机制
The mechanism of action of 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin involves its binding to the FKBP-12 protein, forming a complex that inhibits the mammalian target of rapamycin (mTOR) pathway. This inhibition leads to the suppression of cell growth, proliferation, and survival, making it effective in cancer therapy and immunosuppression .
相似化合物的比较
Everolimus: Another derivative of rapamycin, used in cancer therapy and organ transplantation.
Temsirolimus: A rapamycin analog used in the treatment of renal cell carcinoma.
Sirolimus: The parent compound, used primarily as an immunosuppressant
Uniqueness: 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin is unique due to its specific chemical modifications, which enhance its stability and bioavailability compared to other rapamycin derivatives .
属性
分子式 |
C59H97NO14Si |
|---|---|
分子量 |
1072.5 g/mol |
IUPAC 名称 |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C59H97NO14Si/c1-37-21-17-16-18-22-38(2)49(68-11)35-45-26-24-43(7)59(67,74-45)55(64)56(65)60-28-20-19-23-46(60)57(66)73-50(36-47(61)39(3)32-42(6)53(63)54(70-13)52(62)41(5)31-37)40(4)33-44-25-27-48(51(34-44)69-12)71-29-30-72-75(14,15)58(8,9)10/h16-18,21-22,32,37,39-41,43-46,48-51,53-54,63,67H,19-20,23-31,33-36H2,1-15H3/b18-16+,21-17-,38-22+,42-32+/t37-,39-,40-,41-,43-,44+,45+,46+,48-,49+,50+,51-,53-,54+,59-/m1/s1 |
InChI 键 |
OCAIMYVVCQFDKI-HAEJFTIVSA-N |
手性 SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCO[Si](C)(C)C(C)(C)C)C)/C)O)OC)C)C)/C)OC |
规范 SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO[Si](C)(C)C(C)(C)C)C)C)O)OC)C)C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


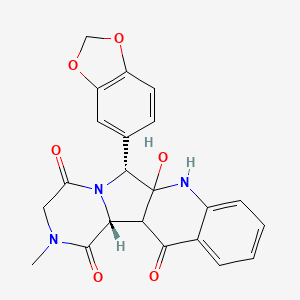
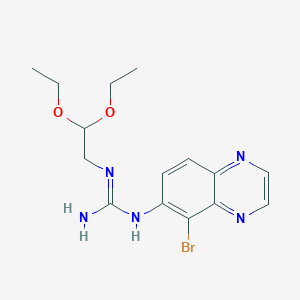
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13436063.png)
![4-Cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B13436065.png)
![1-(2,3-Dihydro[2,4'-bibenzo[b]thiophen]-4-yl)-piperazine](/img/structure/B13436068.png)
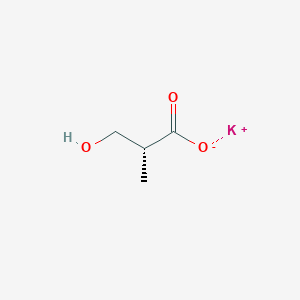

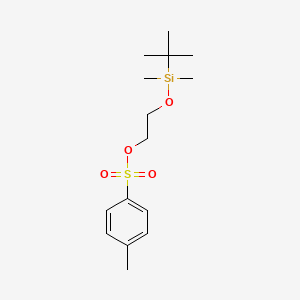


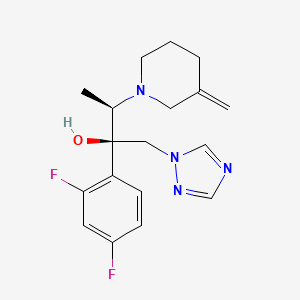

![5-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-2-[2-(4-Methoxyphenyl)ethyl]-1-[2-(Morpholin-4-Yl)ethyl]-1h-Benzimidazole](/img/structure/B13436119.png)
![1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B13436124.png)
